Virginiamycin S1

Description

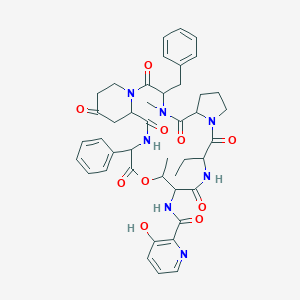

Structure

2D Structure

Propriétés

Numéro CAS |

23152-29-6 |

|---|---|

Formule moléculaire |

C43H49N7O10 |

Poids moléculaire |

823.9 g/mol |

Nom IUPAC |

N-[(3S,6S,12R,15S,16R,19S,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide |

InChI |

InChI=1S/C43H49N7O10/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53)/t25-,29-,30+,31+,32+,34+,35+/m1/s1 |

Clé InChI |

FEPMHVLSLDOMQC-IYPFLVAKSA-N |

SMILES isomérique |

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C |

SMILES canonique |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C |

Apparence |

White solid |

Autres numéros CAS |

23152-29-6 |

Synonymes |

dihydrovirginiamycin S1 staphylomycin S1 virginiamycin factor S1 virginiamycin S1 |

Origine du produit |

United States |

Foundational & Exploratory

Virginiamycin S1: A Deep Dive into its Mechanism of Action on Bacterial Ribosomes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin S1 (VS1) is a member of the streptogramin B family of antibiotics, which act by inhibiting protein synthesis in bacteria. It functions synergistically with Virginiamycin M1 (VM1), a streptogramin A antibiotic, to achieve a potent bactericidal effect. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on bacterial ribosomes, focusing on its binding, inhibition of the peptidyl transferase center (PTC), and the conformational changes it induces. This document is intended to serve as a valuable resource for researchers and professionals involved in antibiotic research and drug development.

Core Mechanism of Action

This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the crucial process of protein synthesis. Its primary mode of action is the inhibition of peptide bond formation and the obstruction of the nascent polypeptide exit tunnel.

Binding to the 50S Ribosomal Subunit

This compound binds to a single site on the 50S ribosomal subunit with high affinity.[1] This binding site is located within the peptidyl transferase center (PTC), a critical region responsible for catalyzing the formation of peptide bonds between amino acids. Several ribosomal components have been identified as being crucial for the binding of VS1:

-

23S rRNA: Specific nucleotides within Domain V of the 23S rRNA are integral to the VS1 binding pocket. Chemical footprinting studies have revealed that VS1 protects nucleotide A2062 from chemical modification, indicating a direct interaction.[2]

-

Ribosomal Proteins: Ribosomal proteins L16, L18, and L22 have been implicated in the binding of this compound.[3] Protein L16, in particular, has been shown to be absolutely required for the binding of VS1.[4] Affinity labeling studies have demonstrated that derivatives of VS1 covalently link to ribosomal proteins L18 and L22.[3]

Synergistic Action with Virginiamycin M1

A hallmark of the virginiamycin family of antibiotics is the synergistic activity between the type A (Virginiamycin M1) and type B (this compound) components. The binding of VM1 to the ribosome induces a conformational change in the 50S subunit that significantly increases the binding affinity of VS1.[5][6][7] This enhanced binding of VS1 leads to a more potent inhibition of protein synthesis. The synergistic mechanism involves:

-

VM1 Binding: VM1 binds to a distinct but overlapping site within the PTC.

-

Conformational Change: This binding triggers a conformational rearrangement of the 23S rRNA. Specifically, the accessibility of certain bases to chemical probes is altered. For instance, in the presence of VM1, base A2062, which is protected by VS1 alone, becomes accessible to dimethyl sulfate (DMS).[2]

-

Enhanced VS1 Affinity: The VM1-induced conformational change creates a more favorable binding pocket for VS1, leading to a tighter and more stable interaction. This results in a significant increase in the association constant of VS1 for the ribosome.[5][6][7]

Quantitative Data on this compound-Ribosome Interaction

The following table summarizes the key quantitative data related to the interaction of this compound with bacterial ribosomes.

| Parameter | Value | Condition | Reference |

| Association Constant (Ka) for VS1 | 2.5 x 106 M-1 | E. coli 50S subunits | [7][8] |

| Association Constant (Ka) for VS1 | 5.5 x 106 M-1 | E. coli 50S subunits | [5] |

| Association Constant (Ka) for VS1 in the presence of VM1 | 15 x 106 M-1 | E. coli 50S subunits | [6][7][8] |

| Association Constant (Ka) for VS1 in the presence of VM1 | 25 x 106 M-1 | E. coli 50S subunits | [5] |

| Association Rate Constant (kon) for VS1 | ~2.8 x 105 M-1s-1 | E. coli 50S subunits | [5] |

| Dissociation Rate Constant (koff) for VS1 | 0.04 s-1 | E. coli 50S subunits | [5] |

| Dissociation Rate Constant (koff) for VS1 in the presence of VM1 | 0.008 s-1 | E. coli 50S subunits | [5] |

| Association Rate Constant (kon) for VM1 | 1.4 x 104 M-1s-1 | E. coli 50S subunits | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of this compound.

In Vitro Translation Inhibition Assay

This assay is used to determine the concentration at which this compound inhibits protein synthesis.

Materials:

-

S30 extract from E. coli

-

Premix solution (containing amino acids, ATP, GTP, and an energy regenerating system)

-

Template DNA (e.g., plasmid encoding a reporter gene like luciferase or β-galactosidase)

-

This compound stock solution

-

Radiolabeled amino acid (e.g., [35S]-methionine) or substrate for the reporter enzyme

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter (for radiolabeling) or luminometer/spectrophotometer (for reporter enzyme)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the S30 extract, premix solution, and template DNA.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

-

Initiation of Translation: Add the radiolabeled amino acid or initiate the transcription-translation reaction according to the kit manufacturer's instructions.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination and Precipitation (for radiolabeling): Stop the reaction by adding cold TCA. Incubate on ice to precipitate the synthesized proteins.

-

Washing: Collect the precipitate by filtration or centrifugation and wash with cold TCA and ethanol to remove unincorporated radiolabeled amino acids.

-

Quantification:

-

Radiolabeling: Add scintillation fluid to the dried precipitate and measure the radioactivity using a scintillation counter.

-

Reporter Enzyme: Measure the activity of the reporter enzyme using a luminometer or spectrophotometer.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Ribosome Binding Assay (Filter Binding)

This assay measures the direct binding of radiolabeled this compound to ribosomes.

Materials:

-

Purified 70S ribosomes or 50S ribosomal subunits from E. coli

-

Radiolabeled this compound (e.g., [3H]-VS1)

-

Binding buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, β-mercaptoethanol)

-

Nitrocellulose filters (0.45 µm pore size)

-

Washing buffer (same as binding buffer)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine a fixed concentration of ribosomes with varying concentrations of radiolabeled this compound in binding buffer. Include a control with no ribosomes to measure non-specific binding.

-

Incubation: Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

-

Filtration: Quickly filter the reaction mixture through a pre-wetted nitrocellulose filter under vacuum. Ribosomes and any bound ligand will be retained on the filter, while unbound ligand will pass through.

-

Washing: Immediately wash the filter with cold washing buffer to remove any non-specifically bound ligand.

-

Quantification: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding against the concentration of free ligand to determine the binding affinity (Kd) and the number of binding sites (Bmax) using Scatchard analysis.

Chemical Footprinting with Dimethyl Sulfate (DMS)

This technique identifies the specific nucleotides in the 23S rRNA that interact with this compound.

Materials:

-

Purified 70S ribosomes or 50S ribosomal subunits

-

This compound

-

Dimethyl sulfate (DMS)

-

Modification buffer (e.g., HEPES-KOH pH 7.8, MgCl2, KCl, DTT)

-

Quenching solution (e.g., β-mercaptoethanol)

-

RNA extraction reagents

-

Reverse transcriptase

-

Radiolabeled primers specific for regions of the 23S rRNA

-

dNTPs and ddNTPs for sequencing ladder

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Ribosome-Ligand Complex Formation: Incubate the ribosomes with or without this compound in the modification buffer to allow binding.

-

Chemical Modification: Add DMS to the reaction mixtures and incubate for a short period to allow modification of accessible adenine and cytosine residues.

-

Quenching: Stop the reaction by adding the quenching solution.

-

RNA Extraction: Extract the ribosomal RNA from the reaction mixtures.

-

Primer Extension: Perform reverse transcription using radiolabeled primers that anneal downstream of the region of interest in the 23S rRNA. The reverse transcriptase will stop at the modified nucleotides.

-

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated with the same primers.

-

Analysis: Visualize the gel by autoradiography. The positions where the reverse transcriptase stops indicate the modified nucleotides. A decrease in the intensity of a band in the presence of this compound indicates protection of that nucleotide by the drug.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical probing of a virginiamycin M-promoted conformational change of the peptidyl-transferase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity labeling of the virginiamycin S binding site on bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterisation of the binding of virginiamycin S to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence stopped flow analysis of the interaction of virginiamycin components and erythromycin with bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of protein synthesis by streptogramins and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A spectrofluorimetric study of the interaction between virginiamycin S and bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Virginiamycin S1 in Streptomyces virginiae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Virginiamycin S1 (VS1), a streptogramin B antibiotic produced by Streptomyces virginiae. The document details the genetic and enzymatic basis of VS1 synthesis, its complex regulatory network, quantitative production data, and key experimental methodologies.

Introduction to this compound

This compound is a cyclic hexadepsipeptide antibiotic that, in synergy with Virginiamycin M1 (a polyketide-peptide hybrid), exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria.[1] The synergistic action of these two components makes virginiamycin a clinically and agriculturally important antibiotic.[2] Understanding the intricate biosynthetic pathway of VS1 is crucial for optimizing its production and for the rational design of novel streptogramin antibiotics.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the vis gene cluster in Streptomyces virginiae. The synthesis initiates from precursor amino acids and involves several modification and cyclization steps.

Precursor Molecules

The backbone of this compound is assembled from both proteinogenic and non-proteinogenic amino acid precursors. The primary building blocks include:

-

L-Lysine: Serves as the precursor for two non-proteinogenic residues: 3-hydroxypicolinic acid and 4-oxo-L-pipecolic acid.[3]

-

L-Phenylalanine: Acts as the precursor for L-phenylglycine.[3]

-

L-Threonine [3]

-

L-Proline [3]

-

D-α-aminobutyric acid [3]

-

N-methyl-L-phenylalanine [3]

Key Biosynthetic Genes and Enzymes

The vis gene cluster houses the essential genes for VS1 biosynthesis. Homology analyses have elucidated the putative functions of several key enzymes.[4][5]

| Gene | Encoded Protein | Putative Function |

| visA | VisA | L-lysine 2-aminotransferase, involved in the formation of the 3-hydroxypicolinic acid and 4-oxo-L-pipecolic acid precursors from L-lysine.[4][5] |

| visB | VisB | 3-hydroxypicolinic acid:AMP ligase, likely activates the 3-hydroxypicolinic acid moiety for incorporation into the peptide chain.[4][5] |

| visC | VisC | Lysine cyclodeaminase, participates in the conversion of L-lysine to the pipecolic acid ring structure.[4][5] |

| visD | VisD | A cytochrome P450 enzyme, potentially involved in the hydroxylation or other modification steps.[4] |

| visF | VisF | A non-ribosomal peptide synthetase (NRPS) responsible for the final condensation step in the assembly of the peptide backbone. |

| visG | VisG | A hydroxyphenylacetyl-CoA dioxygenase homolog, essential for the provision of the non-proteinogenic amino acid L-phenylglycine.[1] |

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway for the formation of key precursors of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by a complex network involving small signaling molecules and pathway-specific regulatory proteins.

Virginiae Butanolides (VBs)

Virginiamycin biosynthesis is triggered by virginiae butanolides (VBs), which are γ-butyrolactone autoregulators.[4][5] These molecules act as quorum-sensing signals, accumulating in the culture medium and, upon reaching a threshold concentration, initiating the expression of virginiamycin biosynthetic genes.[6] The addition of exogenous VBs has been shown to induce and enhance virginiamycin production.[6]

Hierarchical Regulatory Cascade

A hierarchical cascade of three pathway-specific regulators, VmsR, VmsS, and VmsT, controls the expression of the virginiamycin biosynthetic gene clusters.

-

VmsR: A Streptomyces antibiotic regulatory protein (SARP) family activator that sits at the top of the hierarchy. It positively regulates the expression of both vmsS and vmsT, as well as directly contributing to the expression of virginiamycin M and S biosynthetic genes.

-

VmsS: Another SARP-family regulator that is essential for the biosynthesis of both Virginiamycin M and S.

-

VmsT: A response regulator of a two-component system that specifically regulates the biosynthesis of Virginiamycin M.

Disruption of vmsS abolishes the production of both virginiamycin components, while disruption of vmsT only affects Virginiamycin M production.

Regulatory Pathway Diagram

The following diagram illustrates the regulatory cascade controlling virginiamycin biosynthesis.

Quantitative Analysis of Virginiamycin Production

The yield of virginiamycin is influenced by various factors, including the genetic background of the producing strain and the fermentation conditions. The synergistic activity of Virginiamycin M1 and S1 is optimal at a specific ratio, typically around 70-75% M1 to 25-30% S1.[2]

| Strain / Condition | Total Virginiamycin Titer (g/L) | M1:S1 Ratio | Reference |

| S. virginiae IB 25-8 (mutant) | 5.21 ± 0.16 | 75:25 | [2] |

| S. virginiae VKM Ac-2738D (fed-batch) | 4.9 | - | |

| S. virginiae VKM Ac-2738D (with Diaion® HP21 resin) | 5.6 | 74:26 | |

| S. virginiae S 15-30 (mutant) | 2.6 | 72:28 | |

| Parental Streptomyces sp. DSM40559 | 0.35 | - |

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of this compound biosynthesis.

Gene Disruption in Streptomyces virginiae

Gene disruption is a fundamental technique to elucidate gene function. A common method involves homologous recombination to replace the target gene with a resistance cassette.

Experimental Workflow for Gene Disruption:

Detailed Methodology:

-

Construction of the Disruption Vector:

-

Amplify by PCR the upstream and downstream flanking regions (homology arms) of the target gene from S. virginiae genomic DNA.

-

Clone the amplified homology arms on either side of an antibiotic resistance cassette (e.g., apramycin resistance) in a suitable E. coli - Streptomyces shuttle vector.

-

Transform the ligation mixture into E. coli and select for transformants containing the correct construct.

-

Verify the construct by restriction digestion and sequencing.

-

-

Introduction of the Disruption Vector into S. virginiae :

-

Introduce the confirmed disruption vector into S. virginiae via intergeneric conjugation from a donor E. coli strain (e.g., ET12567/pUZ8002).

-

Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants containing the integrated plasmid.

-

-

Selection for Double Crossover Mutants:

-

Culture the exconjugants under non-selective conditions to allow for the second crossover event (excision of the vector backbone).

-

Screen for colonies that have lost the vector-associated resistance marker but retained the resistance marker from the disruption cassette.

-

-

Verification of Gene Disruption:

-

Confirm the gene replacement event by PCR using primers flanking the target gene. The PCR product from the mutant will be larger due to the insertion of the resistance cassette.

-

Perform Southern blot analysis on genomic DNA from the wild-type and mutant strains to confirm the single, correct integration of the resistance cassette.[7][8]

-

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound in culture extracts.

Sample Preparation:

-

Extract the virginiamycin from the culture broth using an equal volume of ethyl acetate.

-

Separate the organic phase and evaporate it to dryness.

-

Re-dissolve the residue in a suitable solvent, such as a mixture of acetonitrile and water, for HPLC analysis.[9]

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate. A typical starting condition is a lower concentration of acetonitrile, which is gradually increased to elute the more hydrophobic compounds.[9]

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where this compound has a strong absorbance, typically around 210-220 nm.[4]

-

Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of a purified this compound standard.

Conclusion

The biosynthesis of this compound in Streptomyces virginiae is a multifaceted process involving a dedicated gene cluster, a cascade of enzymatic reactions, and a sophisticated regulatory network. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is paramount for the development of improved production strains and the generation of novel antibiotic derivatives with enhanced therapeutic properties. Future research will likely focus on the precise biochemical characterization of the biosynthetic enzymes and the further elucidation of the intricate regulatory mechanisms governing virginiamycin production.

References

- 1. theanalyticalscientist.com [theanalyticalscientist.com]

- 2. researchgate.net [researchgate.net]

- 3. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 4. Purification and Characterization of Virginiamycin M1 Reductase from Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of virginiamycin S biosynthetic genes from Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diastereoselective, Diversifiable Synthesis and Biological Evaluation of the Virginiamycin Inducers, the Virginiae Butanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Genetic Determinants of Virginiamycin S1 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the genetic factors governing the biosynthesis of Virginiamycin S1 (VS1), a streptogramin type B antibiotic produced by Streptomyces virginiae. VS1, in synergy with Virginiamycin M1 (VM1), exhibits potent bactericidal activity against a range of Gram-positive bacteria. Understanding the genetic architecture of its production is crucial for strain improvement and the development of novel derivatives.

The this compound Biosynthetic Gene Cluster

This compound is a non-ribosomally synthesized cyclic hexadepsipeptide. Its biosynthesis is orchestrated by a dedicated gene cluster in Streptomyces virginiae. The core components of this cluster include genes responsible for precursor synthesis, non-ribosomal peptide synthetases (NRPS) for peptide assembly, and regulatory elements that control the expression of the biosynthetic machinery.

Key Biosynthetic Genes

The primary genes involved in VS1 biosynthesis are designated as vis genes. These genes are organized into operons and are responsible for the synthesis of the non-proteinogenic amino acid precursors and the subsequent assembly of the peptide backbone.

| Gene | Proposed Function | Homology |

| visA | L-lysine 2-aminotransferase | NikC from nikkomycin biosynthesis (53% identity)[1] |

| visB | 3-hydroxypicolinic acid:AMP ligase | Pristinamycin I biosynthesis ligase (66% identity)[1] |

| visC | L-lysine cyclodeaminase | Ascomycin biosynthesis lysine cyclodeaminase (48% identity)[1] |

| visD | Cytochrome P450 hydroxylase | Erythromycin C-22 hydroxylase (43% identity)[1] |

| visF | Non-ribosomal peptide synthetase (NRPS) | Responsible for the final condensation step in VS1 assembly.[2] |

| visG | Phenylglycine biosynthesis | Homologous to hydroxyphenylacetyl-CoA dioxygenase; essential for providing the L-phenylglycine precursor.[2] |

Regulatory Network Controlling this compound Production

The production of this compound is tightly regulated by a complex signaling cascade involving γ-butyrolactone autoregulators known as virginiae butanolides (VBs).

The Virginiae Butanolide (VB) Signaling Pathway

At low cell densities, a transcriptional repressor protein, BarA , binds to the promoter regions of the virginiamycin biosynthetic genes, preventing their expression. As the bacterial population grows, the concentration of VBs increases. These signaling molecules bind to BarA, causing a conformational change that leads to its dissociation from the DNA. This derepression allows for the transcription of the vis gene operons and subsequent production of this compound. Gene replacement studies have confirmed that BarA acts as a repressor for virginiamycin biosynthesis[3][4]. The transcription of the visB-visA and visC-visD operons is induced shortly after VB production commences, preceding the detection of virginiamycin in the culture[1].

Transcriptional Activators

In addition to the derepression mechanism mediated by BarA, other pathway-specific regulators are involved. These include members of the Streptomyces Antibiotic Regulatory Protein (SARP) family, which act as transcriptional activators for the biosynthetic genes.

References

- 1. Characterization of virginiamycin S biosynthetic genes from Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VisG is essential for biosynthesis of virginiamycin S, a streptogramin type B antibiotic, as a provider of the nonproteinogenic amino acid phenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene replacement analysis of the Streptomyces virginiae barA gene encoding the butyrolactone autoregulator receptor reveals that BarA acts as a repressor in virginiamycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gene Replacement Analysis of the Streptomyces virginiae barA Gene Encoding the Butyrolactone Autoregulator Receptor Reveals that BarA Acts as a Repressor in Virginiamycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic Antibacterial Action of Virginiamycin S1 and M1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin, an antibiotic complex produced by Streptomyces virginiae, is a member of the streptogramin family. It is composed of two structurally distinct components: Virginiamycin M1 (VM1), a polyunsaturated macrocyclic lactone (streptogramin A), and Virginiamycin S1 (VS1), a cyclic hexadepsipeptide (streptogramin B).[1][2][3] While each component individually exhibits bacteriostatic activity by reversibly inhibiting bacterial protein synthesis, their combination results in a potent, synergistic bactericidal effect.[4] This synergy allows for effective antibacterial action at significantly lower concentrations of each compound, a crucial attribute in combating bacterial resistance.

This technical guide provides an in-depth exploration of the synergistic antibacterial activity of this compound and M1, detailing their mechanism of action, presenting quantitative data on their interaction, outlining experimental protocols for synergy assessment, and visualizing the involved molecular pathways.

Mechanism of Synergistic Action

The synergistic bactericidal activity of Virginiamycin M1 and S1 stems from their cooperative binding to the bacterial 50S ribosomal subunit, leading to a complete blockage of protein synthesis.[5]

Virginiamycin M1 is the first to bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This initial binding event induces a conformational change in the ribosome.[6][7] This altered ribosomal conformation significantly increases the binding affinity for this compound.[5][6] Studies have shown that the association constant (Ka) for this compound binding can increase by as much as tenfold in the presence of Virginiamycin M1.[5]

This compound then binds to an adjacent site on the 50S subunit, effectively blocking the polypeptide exit tunnel.[8] The simultaneous binding of both components locks the ribosome in a non-functional state, inhibiting both the formation of peptide bonds and the elongation of the polypeptide chain.[4] This dual-action, cooperative binding is the molecular basis for their synergistic bactericidal effect.

Quantitative Analysis of Synergy: Fractional Inhibitory Concentration (FIC) Index

The synergy between this compound and M1 is quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index. This index is determined through a checkerboard assay, where serial dilutions of both compounds are tested against a target bacterium, both individually and in combination. The FIC index is calculated using the following formula:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interpretation of the FIC index is as follows:

-

Synergy: FIC Index ≤ 0.5

-

Additive: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

The following table presents representative data on the synergistic activity of Virginiamycin M1 and S1 against various bacterial strains.

| Bacterial Strain | MIC of VM1 Alone (μg/mL) | MIC of VS1 Alone (μg/mL) | MIC of VM1 in Combination (μg/mL) | MIC of VS1 in Combination (μg/mL) | FIC of VM1 | FIC of VS1 | FIC Index | Interpretation |

| Staphylococcus aureus | 2.0 | 4.0 | 0.25 | 0.5 | 0.125 | 0.125 | 0.25 | Synergy |

| Streptococcus pyogenes | 1.0 | 2.0 | 0.125 | 0.25 | 0.125 | 0.125 | 0.25 | Synergy |

| Enterococcus faecalis | 4.0 | 8.0 | 0.5 | 1.0 | 0.125 | 0.125 | 0.25 | Synergy |

| Clostridium perfringens | 0.5 | 1.0 | 0.0625 | 0.125 | 0.125 | 0.125 | 0.25 | Synergy |

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method for evaluating the in vitro interaction of two antimicrobial agents.

1. Preparation of Materials:

-

96-well microtiter plates.

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity, then diluted to the appropriate final concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Stock solutions of Virginiamycin M1 and this compound in a suitable solvent.

2. Assay Setup:

-

Dispense 50 μL of CAMHB into each well of the microtiter plate.

-

Create serial twofold dilutions of Virginiamycin M1 along the x-axis of the plate.

-

Create serial twofold dilutions of this compound along the y-axis of the plate.

-

The final volume in each well containing the antibiotic dilutions should be 100 μL.

-

Inoculate each well with 100 μL of the prepared bacterial suspension. The final volume in each well will be 200 μL.

3. Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

4. Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Calculate the FIC index for each combination that shows growth inhibition.

Visualizing the Molecular Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the synergistic action of this compound and M1.

Conclusion

The synergistic interaction between this compound and M1 represents a powerful mechanism to overcome bacterial resistance. By acting in concert to irreversibly block protein synthesis, this antibiotic combination achieves a bactericidal effect that is significantly greater than the sum of its individual components. Understanding the molecular basis of this synergy and employing standardized methods for its quantification are essential for the continued development and application of streptogramin antibiotics in both veterinary and human medicine. The detailed protocols and visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working in this critical area of infectious disease research.

References

- 1. researchgate.net [researchgate.net]

- 2. Pesticidal activity of virginiamycins S1 and M1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of the reversible binding of virginiamycin M to ribosome and particle functions after removal of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synergy of Streptogramin Antibiotics Occurs Independently of Their Effects on Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Virginiamycin S1: A Technical Guide to its Discovery and Isolation from Streptomyces species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, biosynthesis, and isolation of Virginiamycin S1, a crucial component of the virginiamycin antibiotic complex produced by Streptomyces species. This document details the experimental protocols for fermentation, extraction, purification, and analysis, presenting quantitative data in accessible formats and illustrating key processes with detailed diagrams.

Introduction to this compound

Virginiamycin is a streptogramin antibiotic complex produced by the bacterium Streptomyces virginiae and other related Streptomyces species.[1] It is composed of two structurally distinct synergistic components: Virginiamycin M1 (a polyunsaturated macrocyclic lactone) and this compound (a cyclic hexadepsipeptide).[2][3][4] While each component individually exhibits bacteriostatic activity, their combination results in potent bactericidal action, primarily against Gram-positive bacteria.[2][3] This synergistic relationship is optimal at a specific ratio, typically around 70-75% Virginiamycin M1 to 25-30% this compound, which can increase the total antimicrobial activity by 3.5 to 4 times.[2]

The discovery of virginiamycin dates back to the mid-20th century, with the first commercial preparation, Stafac 500, being produced in Belgium in 1966.[5] Its primary applications are in the veterinary field as a feed additive to promote growth in livestock and in the fuel ethanol industry to control microbial contamination.[2][6] The complex mechanism of action involves binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[4][7]

Biosynthesis of this compound

The production of this compound in Streptomyces virginiae is a complex process regulated by a series of biosynthetic genes and signaling molecules. The biosynthesis is controlled by γ-butyrolactone autoregulators known as virginiae butanolides (VBs).[8] These signaling molecules trigger the transcription of the virginiamycin biosynthetic gene cluster.

The gene cluster for Virginiamycin S (VS) biosynthesis includes several key open reading frames (ORFs) such as visA, visB, visC, and visD.[8] These genes encode enzymes responsible for the synthesis of the unusual amino acid precursors and the assembly of the cyclic peptide structure. For instance, VisA is similar to L-lysine 2-aminotransferase, VisB to 3-hydroxypicolinic acid:AMP ligase, and VisC to lysine cyclodeaminase.[8] The transcription of these genes is induced by the presence of VBs, occurring just hours before the production of virginiamycin itself.[8]

Fermentation for this compound Production

The cultivation of Streptomyces virginiae for the production of virginiamycin requires carefully optimized fermentation conditions, including media composition, pH, temperature, and aeration. High-yield strains have been developed through multi-step random UV mutagenesis to enhance productivity.[9]

Fermentation Media and Conditions

Successful fermentation hinges on providing the necessary nutrients for bacterial growth and secondary metabolite production. The following tables summarize typical media compositions and optimal fermentation parameters.

Table 1: Seed Culture Medium Composition [2]

| Component | Concentration (g/L) |

| Glucose | 1.0 |

| Soluble Starch | 10.0 |

| Meat Extract | 3.0 |

| Yeast Autolysate | 1.0 |

| Casein Hydrolyzate | 5.0 |

| CaCO₃ | 0.5 |

| pH | 6.8–7.0 |

Table 2: Basic Fermentation Medium Composition [2]

| Component | Concentration (g/L) |

| Sucrose | 50.0 |

| Pea Flour | 10.0 |

| Corn Gluten | 5.0 |

| Fermentative Peptone | 2.5 |

| Yeast Extract | 5.0 |

| Malt Extract | 10.0 |

| NaCl | 3.0 |

| MgSO₄ | 0.5 |

| CaCO₃ | 5.0 |

| pH | 6.8–7.0 |

Table 3: Optimized Fermentation Parameters [2][10]

| Parameter | Optimal Value |

| pH | 6.8–7.0 |

| Dissolved Oxygen (DO) | 50% |

| Temperature | 28°C |

| Fermentation Time | 92–96 hours |

Experimental Protocol: Fermentation

-

Seed Culture Preparation: Inoculate a 50 mL Erlenmeyer flask containing 10 mL of the seed culture medium with a stock culture of Streptomyces virginiae. Incubate at 28°C on a rotary shaker at 250 rpm for 48 hours.

-

Inoculum Scale-up: Transfer the seed culture to a larger flask containing 500 mL of the same medium and incubate under the same conditions for another 24-48 hours.

-

Production Fermentation: Inoculate a 100 L stirred fermentor containing the basic fermentation medium with the scaled-up seed culture.

-

Process Control: Maintain the pH at 6.8–7.0 by the automated addition of HCl. Control the dissolved oxygen level at 50% by adjusting the impeller speed and air supply.[2]

-

Fed-Batch Strategy: To enhance yield, a fed-batch approach can be implemented, with the continuous addition of a 50% sucrose solution (5 g/L/day) starting from 48 hours of fermentation.[11]

-

In-situ Product Recovery: To simplify downstream processing and increase the total titer, an adsorbing resin such as Diaion® HP21 can be added to the fermentation medium prior to sterilization. This resin can absorb a significant portion of the produced virginiamycin.[2][9]

-

Harvesting: After 92-96 hours of fermentation, the culture broth is harvested for extraction.

Extraction and Purification of this compound

The recovery of this compound from the fermentation broth involves a multi-step process of extraction and purification to separate it from the M1 component and other impurities.

Extraction

Solvent extraction is a common primary step to recover virginiamycin from the culture broth.

Table 4: Extraction Solvents and Methods

| Method | Solvent System | Reference |

| Liquid-Liquid Extraction | Ethyl acetate | [2] |

| Solid-Liquid Extraction | Methanol-acetonitrile (1:1, v/v) | [12] |

Purification

Further purification is achieved through solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

Table 5: Purification Techniques

| Technique | Stationary Phase | Mobile Phase | Reference | | :--- | :--- | :--- | | Solid-Phase Extraction (SPE) | Oasis HLB cartridge | Methanol |[12] | | Tandem SPE | Silica and OASIS HLB cartridges | - |[13] | | Reversed-Phase HPLC | Zorbax SB-C18 column | Acetonitrile:water (55:45) with 0.1% acetic acid |[2] |

Experimental Protocol: Extraction and Purification

-

Broth Extraction:

-

Add an equal volume of ethyl acetate to the culture broth.

-

Stir the mixture for 2 hours.

-

Separate the ethyl acetate layer and centrifuge at 12,000 rpm for 3 minutes.

-

Collect the supernatant for further processing.[2]

-

-

Resin Extraction (if used):

-

Filter the culture broth through a stainless steel mesh to collect the resin.

-

Wash the resin with distilled water.

-

Extract the virginiamycin from the resin using an appropriate solvent like methanol.[2]

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Dilute the crude extract with a 0.01 mol/L ammonium dihydrogen phosphate solution.

-

Load the diluted extract onto an Oasis HLB SPE cartridge.

-

Wash the cartridge to remove impurities.

-

Elute the virginiamycin with methanol.[12]

-

-

HPLC Purification:

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the residue in the HPLC mobile phase (acetonitrile:water, 55:45, with 0.1% acetic acid).

-

Inject the sample onto a C18 reversed-phase HPLC column.

-

Perform isocratic elution with the specified mobile phase at a flow rate of 1.0 mL/min and a column temperature of 40°C.

-

Monitor the elution at 220 nm.[2]

-

Collect the fraction corresponding to this compound.

-

Analytical Characterization

The identification and quantification of this compound are crucial for quality control and research purposes. HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed.

Table 6: Analytical Methods for this compound

| Method | Column | Mobile Phase | Detection | Reference |

| HPLC | Zorbax SB-C18 | Acetonitrile:water (55:45) + 0.1% acetic acid | UV at 220 nm | [2] |

| LC-MS/MS | Luna C18 | Acetonitrile and 5 mmol/L ammonium acetate with 0.1% formic acid (gradient) | ESI+ in MRM mode | [12] |

Visualizing the Workflow and Biosynthetic Control

Diagrams are essential for visualizing the complex workflows and regulatory pathways involved in this compound production.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Simplified signaling pathway for this compound biosynthesis regulation.

Conclusion

The discovery and isolation of this compound from Streptomyces species represent a significant achievement in the field of natural product chemistry and antibiotic development. The synergistic activity with Virginiamycin M1 makes this antibiotic complex a valuable tool in both veterinary medicine and industrial applications. This guide provides a comprehensive overview of the methodologies involved, from fermentation to purification and analysis, offering a solid foundation for researchers and professionals in the field. Further research into strain improvement and biosynthetic pathway engineering holds the potential to enhance the production of this important antibiotic.

References

- 1. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound = 99 HPLC 23152-29-6 [sigmaaldrich.com]

- 5. RU2637857C1 - Stemptomyces virginiae strain - virginiamycine producer and method for virginiamycine production - Google Patents [patents.google.com]

- 6. Virginiamycin - Wikipedia [en.wikipedia.org]

- 7. discofinechem.com [discofinechem.com]

- 8. Characterization of virginiamycin S biosynthetic genes from Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions | Semantic Scholar [semanticscholar.org]

- 12. [Determination of virginiamycin M1 and S1 residues in livestock and poultry products by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. edepot.wur.nl [edepot.wur.nl]

Virginiamycin S1: A Technical Guide to its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin S1 is a cyclic hexadepsipeptide antibiotic belonging to the streptogramin B family.[1][2] It is a key component of the virginiamycin complex, produced by various Streptomyces species.[3] Acting synergistically with Virginiamycin M1 (a streptogramin A member), it exhibits potent bactericidal activity, particularly against Gram-positive bacteria.[2][4] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, essential for its application in research and drug development.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented below. These parameters are critical for understanding its behavior in various experimental settings, from formulation development to in vitro and in vivo studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₃H₄₉N₇O₁₀ | [3] |

| Molecular Weight | 823.89 g/mol | [2] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 115-120 °C (for Virginiamycin complex) | [5] |

| Solubility | ||

| Water | Limited solubility | [4] |

| Organic Solvents | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) | [4] |

| Spectral Data | ||

| UV Absorbance (in Methanol) | λmax at 305 nm | [5] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 823 |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques for antibiotics and peptides.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Solubility Determination

The solubility of this compound in various solvents can be quantitatively determined using the shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, ethanol) in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined by a validated HPLC method with UV detection at 305 nm. A calibration curve prepared with known concentrations of this compound is used for quantification.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a crucial technique for the purification and quantification of this compound.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small percentage of an acid like formic acid to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 305 nm.

-

Injection Volume: 20 µL.

-

Quantification: Peak area is integrated and compared against a standard calibration curve.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a streptogramin B antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[6][7] This binding occurs within the polypeptide exit tunnel, effectively blocking the elongation of the nascent polypeptide chain.[1][6] The synergistic action with Virginiamycin M1, which binds to a nearby site on the ribosome, enhances this inhibitory effect, leading to a bactericidal outcome.[8]

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Workflow: Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a peptide antibiotic like this compound.

Caption: A typical experimental workflow for physicochemical characterization.

References

- 1. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C43H49N7O10 | CID 5388936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The mechanism of action of macrolides, lincosamides and streptogramin B reveals the nascent peptide exit path in the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of streptogramins and macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

Virginiamycin S1 as a member of the streptogramin B class of antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin S1 is a potent member of the streptogramin B class of antibiotics, a group of natural products produced by various Streptomyces species, most notably Streptomyces virginiae.[1] As a cyclic hexadepsipeptide, this compound plays a crucial role in the synergistic antibacterial action characteristic of streptogramin complexes.[2] While individually bacteriostatic, this compound, in concert with a streptogramin A component like Virginiamycin M1, exhibits powerful bactericidal activity against a wide spectrum of Gram-positive bacteria, including challenging multi-drug resistant strains.[2] This synergistic relationship, where the two components are typically effective in a 70:30 (A:B) ratio, makes the virginiamycin complex a significant area of interest in the ongoing battle against antimicrobial resistance.

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative antibacterial activity, and the experimental protocols used for its characterization. It is intended to be a valuable resource for researchers and professionals involved in antibiotic discovery and development.

Chemical Structure and Properties

This compound is a complex cyclic depsipeptide with the chemical formula C43H49N7O10 and a molecular weight of 823.9 g/mol .[1] Its structure features a 19-membered macrocyclic ring composed of amino acid and hydroxy acid residues.

| Property | Value |

| Molecular Formula | C43H49N7O10 |

| Molecular Weight | 823.9 g/mol |

| CAS Number | 23152-29-6 |

| Appearance | White to light yellow powder |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.[3] |

Mechanism of Action

The antibacterial activity of this compound stems from its ability to inhibit protein synthesis in bacteria. Specifically, it binds to the 50S subunit of the bacterial ribosome, interfering with key processes in translation.

The mechanism of action can be visualized as a multi-step process:

As depicted in Figure 1, the binding of a streptogramin A component, such as Virginiamycin M1, to the peptidyl transferase center of the 50S ribosomal subunit induces a conformational change. This allosteric modification significantly increases the binding affinity for this compound. Once bound, this compound obstructs the ribosomal exit tunnel, physically preventing the elongation of the nascent polypeptide chain. This dual action of inhibiting peptide bond formation and blocking the exit tunnel leads to a complete shutdown of protein synthesis, resulting in bacterial cell death.

Antibacterial Spectrum and Activity

This compound, particularly in combination with Virginiamycin M1, is highly effective against a range of Gram-positive bacteria. The following table summarizes some of the reported Minimum Inhibitory Concentration (MIC) values.

| Bacterial Strain | This compound MIC (µg/mL) | Virginiamycin M1 + S1 Combination MIC (µg/mL) |

| Staphylococcus aureus | 1.25[4] | Not specified |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2.5[4] | Not specified |

| Staphylococcus epidermidis | 0.625[4] | Not specified |

| Enterococcus faecalis | 1.25[4] | Not specified |

| Enterococcus faecium | ≥ 4 (resistance breakpoint)[2] | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its synergistic activity.

Antibacterial Susceptibility Testing: Checkerboard Assay for Synergy

The checkerboard assay is a standard method to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.

a. Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Virginiamycin M1 and this compound stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Spectrophotometer or microplate reader

b. Experimental Workflow:

c. Detailed Procedure:

-

Prepare two-fold serial dilutions of Virginiamycin M1 and this compound in MHB in separate tubes.

-

Dispense 50 µL of MHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the appropriate Virginiamycin M1 dilution to each well in a row, creating a concentration gradient across the plate.

-

Add 50 µL of the appropriate this compound dilution to each well in a column, creating a concentration gradient down the plate.

-

The final volume in each well will be 100 µL, containing various combinations of the two antibiotics.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well with 100 µL of the bacterial suspension.

-

Include control wells: drug-free wells for bacterial growth control and uninoculated wells for sterility control.

-

Incubate the plates at 35-37°C for 16-24 hours.

-

Determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by measuring absorbance. The MIC is the lowest concentration that inhibits visible growth.

d. Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction: FIC Index = FIC A + FIC B Where:

-

FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interaction is interpreted as follows:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

Ribosome Binding Assay

This assay measures the direct binding of this compound to the bacterial ribosome, often using a radiolabeled ligand.

a. Materials:

-

Purified 70S ribosomes or 50S ribosomal subunits from a relevant bacterial species (e.g., E. coli MRE600).

-

Radiolabeled this compound (e.g., [3H]this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 6 mM β-mercaptoethanol).

-

Nitrocellulose filters (0.45 µm pore size).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

b. Detailed Procedure:

-

Prepare reaction mixtures containing a fixed concentration of purified ribosomes and varying concentrations of radiolabeled this compound in binding buffer.

-

For competition assays, include a fixed concentration of radiolabeled this compound and varying concentrations of unlabeled this compound or other competitor antibiotics.

-

Incubate the reaction mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosome-bound radioligand will be retained on the filter, while unbound ligand will pass through.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

c. Data Analysis:

-

For saturation binding experiments, plot the amount of bound radioligand as a function of the free radioligand concentration to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition binding experiments, plot the percentage of bound radioligand as a function of the competitor concentration to determine the IC50, from which the Ki (inhibitory constant) can be calculated.

In Vitro Translation Inhibition Assay

This assay assesses the ability of this compound to inhibit protein synthesis in a cell-free system.

a. Materials:

-

Cell-free transcription-translation system (e.g., E. coli S30 extract).

-

DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

-

Amino acid mixture, including a radiolabeled amino acid (e.g., [35S]methionine).

-

This compound stock solution.

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation counter.

b. Detailed Procedure:

-

Set up the in vitro transcription-translation reactions according to the manufacturer's instructions.

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

-

Initiate the reaction by adding the DNA template and incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of cold 10% TCA to precipitate the newly synthesized proteins.

-

Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.

-

Cool the samples on ice and collect the precipitated protein on glass fiber filters by vacuum filtration.

-

Wash the filters with cold 5% TCA and then with ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

c. Data Analysis:

-

Calculate the percentage of inhibition of protein synthesis for each concentration of this compound compared to the no-drug control.

-

Plot the percentage of inhibition versus the drug concentration to determine the IC50 value, which is the concentration of the drug that inhibits protein synthesis by 50%.

Mechanisms of Resistance

Bacterial resistance to streptogramins, including this compound, can arise through several mechanisms. The most common is enzymatic inactivation of the antibiotic.

Enzymatic Inactivation: The primary mechanism of resistance to streptogramin A antibiotics is through acetylation by virginiamycin acetyltransferases (Vat) enzymes. While this compound is a streptogramin B, resistance to the synergistic pair often involves modification of the streptogramin A component. There are also enzymes that can modify streptogramin B antibiotics, such as reductases.

Experimental Protocol: Virginiamycin Acetyltransferase (Vat) Activity Assay

This assay can be used to detect and characterize the activity of enzymes that inactivate Virginiamycin M1, thereby conferring resistance to the virginiamycin complex.

a. Materials:

-

Purified Vat enzyme or cell-free extract from a resistant bacterial strain.

-

Virginiamycin M1.

-

Acetyl-CoA.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 10 mM MgCl2).

-

Method for detecting the product (e.g., HPLC, mass spectrometry, or a coupled spectrophotometric assay).

b. Detailed Procedure:

-

Prepare a reaction mixture containing the purified Vat enzyme or cell-free extract, Virginiamycin M1, and reaction buffer.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Analyze the reaction mixture to detect the formation of acetylated Virginiamycin M1. This can be done by separating the product from the substrate using HPLC and detecting it by UV absorbance or mass spectrometry.

c. Data Analysis:

-

Quantify the amount of product formed over time to determine the initial reaction velocity.

-

Vary the substrate concentrations (Virginiamycin M1 and acetyl-CoA) to determine the kinetic parameters of the enzyme (Km and Vmax).

Conclusion

This compound, as a key component of the streptogramin B class, represents a powerful tool in combating Gram-positive bacterial infections. Its synergistic mechanism of action with streptogramin A antibiotics offers a potent bactericidal effect that can overcome some common resistance mechanisms. Understanding the detailed molecular interactions and having robust experimental protocols for its characterization are essential for the development of new and improved streptogramin-based therapies. This guide provides a foundational resource for researchers to further explore the potential of this compound and other streptogramin antibiotics in the ongoing fight against infectious diseases.

References

The Pivotal Role of the visG Gene in Virginiamycin S1 Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virginiamycin S1 (VS1), a streptogramin type B antibiotic produced by Streptomyces virginiae, is a cyclic hexadepsipeptide with potent antibacterial activity, particularly against Gram-positive bacteria. Its unique structure contains the non-proteinogenic amino acid L-phenylglycine (L-pheGly), a critical component for its biological function. This technical guide delves into the essential role of the visG gene in the biosynthesis of VS1, focusing on its function as the provider of the L-pheGly precursor. We will explore the genetic regulation of visG, the impact of its deletion on VS1 production, and provide detailed experimental protocols for its study. This document serves as a comprehensive resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.

Introduction

The virginiamycin complex, composed of Virginiamycin M1 (a polyketide-peptide hybrid) and this compound (a cyclic depsipeptide), is a classic example of synergistic antibiotic activity. The biosynthesis of these complex molecules is orchestrated by a large gene cluster in Streptomyces virginiae. A key step in the formation of VS1 is the incorporation of L-phenylglycine. The visG gene, located within the virginiamycin biosynthetic gene cluster, has been identified as indispensable for this process. This guide will provide an in-depth analysis of the function and regulation of visG.

The Function of visG in L-phenylglycine Formation

The visG gene encodes a protein with significant homology to hydroxyphenylacetyl-CoA dioxygenases[1][2]. This enzymatic function is crucial for the synthesis of L-phenylglycine, a non-proteinogenic amino acid that forms part of the Virginiamycin S core structure[1][2].

Genetic Context and Regulation

The visG gene is located at the left-hand extremity of the virginiamycin supercluster and is co-transcribed with visF, which encodes a non-ribosomal peptide synthetase (NRPS) responsible for the final condensation step in VS biosynthesis[1][2]. The expression of both visF and visG is under the stringent control of virginiae butanolide (VB), a γ-butyrolactone signaling molecule that acts as a quorum-sensing autoregulator in S. virginiae[1][2]. This regulatory mechanism ensures that the production of Virginiamycin S is coordinated with cell density.

The signaling pathway for the regulation of visG expression is depicted in the following diagram:

Enzymatic Activity of the VisG Protein

While the VisG protein shows homology to hydroxyphenylacetyl-CoA dioxygenases, detailed biochemical characterization and specific enzyme kinetic data (e.g., Km, kcat) for the VisG protein are not extensively reported in the available literature. It is hypothesized that VisG catalyzes a key step in the conversion of a precursor molecule, likely derived from the phenylacetate metabolic pathway, into L-phenylglycine. Further research involving the heterologous expression, purification, and enzymatic assay of the VisG protein is required to fully elucidate its catalytic mechanism and substrate specificity.

Impact of visG Deletion on this compound Production

Gene deletion studies have unequivocally demonstrated the essentiality of visG for VS1 biosynthesis. Disruption of the visG gene in S. virginiae results in the complete abolishment of VS1 production, while the production of Virginiamycin M1 remains unaffected[1][2]. This phenotype can be rescued in two ways:

-

Gene Complementation: Introduction of a functional copy of the visG gene into the disruptant strain fully restores VS1 production[1][2].

-

External Feeding: Supplementing the culture medium of the visG disruptant with L-phenylglycine also restores VS1 production[1][2].

These findings strongly support the role of VisG as the dedicated enzyme for providing the L-phenylglycine precursor for VS1 biosynthesis.

Quantitative Analysis of this compound Production

The following table summarizes the quantitative data from High-Performance Liquid Chromatography (HPLC) analysis of virginiamycin production in wild-type S. virginiae, a visG disruptant strain, and a complemented strain.

| Strain | Virginiamycin M1 (VM1) Production (Relative Peak Area) | This compound (VS1) Production (Relative Peak Area) | Reference |

| Wild-type S. virginiae | 100% | 100% | [1][2] |

| visG Disruptant (ΔvisG) | ~100% | 0% | [1][2] |

| Complemented Strain (ΔvisG::visG) | ~100% | ~100% | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the function of the visG gene.

Gene Disruption of visG in Streptomyces virginiae

The following workflow outlines the process of creating a visG knockout mutant.

Methodology:

-

Construction of the Gene Disruption Plasmid:

-

Amplify the upstream and downstream flanking regions of the visG gene from S. virginiae genomic DNA using PCR with primers containing appropriate restriction sites.

-

Clone the amplified flanking regions into the suicide vector pKC1132. This vector contains an apramycin resistance gene for selection in Streptomyces and is incapable of replicating in this host.

-

Transform the resulting construct into E. coli DH5α for plasmid propagation and verification.

-

-

Intergeneric Conjugation:

-

Introduce the gene disruption plasmid from E. coli DH5α into a methylation-deficient E. coli strain (e.g., ET12567) containing the helper plasmid pUZ8002.

-

Perform conjugation between the E. coli donor strain and S. virginiae on a suitable medium (e.g., MS agar).

-

Overlay the plates with apramycin to select for S. virginiae exconjugants that have integrated the plasmid into their chromosome via a single homologous recombination event.

-

-

Screening for Double Crossover Mutants:

-

Subculture the apramycin-resistant exconjugants on a non-selective medium to allow for a second crossover event to occur, which will result in the excision of the plasmid and the deletion of the visG gene.

-

Replica-plate the colonies onto both apramycin-containing and non-selective media to identify apramycin-sensitive colonies, which are indicative of a double crossover event.

-

-

Confirmation of Gene Deletion:

-

Confirm the deletion of the visG gene in the apramycin-sensitive colonies by PCR analysis using primers that flank the deleted region.

-

Further confirmation can be obtained through Southern blot analysis of genomic DNA.

-

Complementation of the ΔvisG Mutant

Methodology:

-

Construction of the Complementation Plasmid:

-

Amplify the full-length visG gene, including its native promoter region, from S. virginiae genomic DNA.

-

Clone the amplified fragment into an integrative Streptomyces expression vector, such as pLT101, which contains a strong constitutive promoter (ermEp*).

-

Transform the construct into E. coli DH5α for plasmid propagation.

-

-

Transformation and Integration:

-

Introduce the complementation plasmid into the ΔvisG mutant strain of S. virginiae via protoplast transformation or conjugation.

-

Select for transformants that have integrated the plasmid into their chromosome.

-

-

Verification of Complementation:

-

Confirm the restoration of this compound production in the complemented strain by HPLC analysis of culture extracts.

-

Heterologous Expression and Purification of the VisG Protein (Hypothetical Protocol)

As the purification of the VisG protein has not been explicitly detailed in the reviewed literature, the following is a generalized protocol for its heterologous expression and purification.

Methodology:

-

Construction of an Expression Vector:

-

Amplify the coding sequence of the visG gene from S. virginiae genomic DNA.

-

Clone the amplified gene into an E. coli expression vector (e.g., a pET vector) that allows for the production of a tagged protein (e.g., with a His-tag) to facilitate purification.

-

-

Protein Expression:

-

Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Grow the transformed cells in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8).

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 16-25°C) to enhance soluble protein production.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the His-tagged VisG protein from the soluble fraction using affinity chromatography on a Ni-NTA resin.

-

Wash the column to remove non-specifically bound proteins and elute the VisG protein using a buffer containing a high concentration of imidazole.

-

Further purify the protein using size-exclusion chromatography if necessary.

-

-

Protein Characterization:

-

Confirm the purity and molecular weight of the purified VisG protein by SDS-PAGE.

-

Verify the identity of the protein by Western blotting or mass spectrometry.

-

Conclusion

The visG gene plays an unequivocal and essential role in the biosynthesis of this compound by providing the L-phenylglycine precursor. Its expression is tightly regulated by the virginiae butanolide quorum-sensing system, highlighting the intricate control mechanisms governing antibiotic production in Streptomyces virginiae. While the genetic evidence for the function of visG is compelling, a detailed biochemical characterization of the VisG enzyme is a crucial next step to fully understand its catalytic mechanism. The experimental protocols provided in this guide offer a framework for further investigation into the fascinating world of Virginiamycin biosynthesis and for the potential engineered production of novel streptogramin antibiotics.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Virginiamycin S1

Abstract

This application note provides a detailed protocol for the quantitative analysis of Virginiamycin S1 using High-Performance Liquid Chromatography (HPLC). This compound is a streptogramin antibiotic, a member of the virginiamycin family produced by Streptomyces virginiae. It acts as a protein synthesis inhibitor and is active against Gram-positive bacteria. This method is applicable to various matrices, including animal feed and fermentation broths, and is intended for use by researchers, scientists, and professionals in drug development and quality control. The described method utilizes a reversed-phase C18 column with UV detection, providing a robust and reliable analytical procedure.

Introduction

Virginiamycin is a synergistic combination of two distinct structural groups: Virginiamycin M (a polyunsaturated macrolactone) and Virginiamycin S (a cyclic hexadepsipeptide). While Virginiamycin M1 and S1 individually exhibit bacteriostatic activity, their combination is bactericidal.[1] The optimal synergistic antimicrobial effect is often observed at a specific ratio of M1 to S1.[1] Consequently, a reliable analytical method to quantify this compound is crucial for quality control, residue analysis in food products, and research and development of new antibiotic formulations. This document outlines a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1200 chromatographic system or equivalent, equipped with a UV detector.[1]

-

Column: Zorbax SB-C18, 250 x 4.6 mm, 5 µm particle size or equivalent reversed-phase C18 column.[1]

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Acetic Acid (analytical grade).[1]

-

Standards: this compound reference standard (≥99% purity).[2]

Chromatographic Conditions

The separation of this compound is achieved using the following isocratic conditions:

| Parameter | Value |

| Mobile Phase | Acetonitrile:Water (55:45) with 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Table 1: HPLC Chromatographic Conditions.[1]

Protocols

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method should be adapted based on the matrix.

For Fermentation Broth:

-

Extract the Virginiamycin from the culture broth by adding an equal volume of ethyl acetate.

-

Incubate for 2 hours under constant stirring.

-

Separate the ethyl acetate layer and centrifuge at 12,000 rpm for 3 minutes.

-

Take a 200 µL aliquot of the supernatant, dry it, and then redissolve it in 400 µL of the mobile phase (acetonitrile:water, 55:45).[1]

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

For Animal Feed:

-

Weigh 5-10 g of the ground feed sample into a centrifuge tube.

-

Add a suitable volume of water to wet the feed.

-

Extract the Virginiamycin M1 by adding ethyl acetate and sonicating.

-

Purify the extract using tandem Solid Phase Extraction (SPE) with Silica and OASIS HLB cartridges.[3]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-